4-(3-Nitropyridin-4-yl)cyclohex-3-enol
Description
4-(3-Nitropyridin-4-yl)cyclohex-3-enol is a bicyclic compound featuring a cyclohexenol moiety conjugated with a 3-nitropyridinyl group. The nitropyridine ring introduces electron-withdrawing properties, while the cyclohexenol’s hydroxyl group enables hydrogen bonding and influences solubility.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-(3-nitropyridin-4-yl)cyclohex-3-en-1-ol |
InChI |
InChI=1S/C11H12N2O3/c14-9-3-1-8(2-4-9)10-5-6-12-7-11(10)13(15)16/h1,5-7,9,14H,2-4H2 |
InChI Key |
DPIXDIYUFJUWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1O)C2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (Compound 8a)
- Structure: Contains a 3-nitropyridinyl group linked to an ethyl 2-oxopropanoate ester.
- Synthesis : Prepared in 50% yield via condensation reactions .
- Key Differences: Lacks the cyclohexenol ring, reducing steric complexity. The ester group (vs. hydroxyl in the target compound) alters reactivity (e.g., susceptibility to hydrolysis).
- Applications : Primarily used as a precursor for heterocyclic synthesis due to its electrophilic keto-ester group .
3-Cyclohexyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one
- Structure: Features a thiazolidinone core with nitroaryl and cyclohexyl substituents .
- Spectroscopic Data: IR: C=O stretch at 1665 cm⁻¹ (vs. hydroxyl O-H stretch ~3200–3600 cm⁻¹ in the target compound). $^1$H NMR: Aromatic protons at δ 8.13–7.41 ppm, distinct from the cyclohexenol’s alkene protons (δ ~5–6 ppm).
- Reactivity: The thiazolidinone ring enables nucleophilic attack at the carbonyl, unlike the target compound’s hydroxyl-driven reactivity .
Ethyl 4-[(3-Nitropyridin-4-yl)amino]benzoate
- Structure: Combines a nitro-substituted pyridine with an aromatic ester via an amino linker .
- Functional Groups: The amino bridge enhances conjugation, while the ester group limits polarity compared to the target’s hydroxyl.
Oxygen-Bridged Bicyclic Ethers from 4-(2-Hydroxyethyl)cyclohex-3-enol
- Synthesis : Generated via iodine-catalyzed Prins cyclization with aldehydes in good yields (e.g., 65–80%) .
- Structural Comparison: Similar cyclohexenol backbone but forms ether bridges (vs. nitroaromatic substitution in the target compound). Reactivity: The hydroxyl group participates in cyclization, whereas the target’s nitro group may direct electrophilic substitution.
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects: The 3-nitropyridinyl group in the target compound enhances electrophilicity at the pyridine ring, enabling nucleophilic aromatic substitution—unlike the thiazolidinone’s carbonyl-driven reactivity .
- Synthetic Challenges : Lower yields in chloro-substituted analogs (e.g., 45% for Compound 8b ) suggest steric hindrance or electronic deactivation, which may also affect the target’s derivatization.
- Biological Relevance: Cyclohexenol’s hydroxyl group could improve bioavailability compared to ester-containing analogs , making the target compound a candidate for drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
